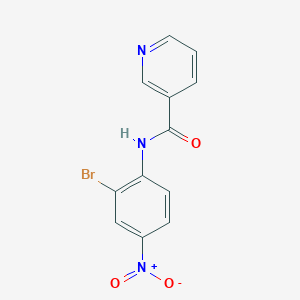

N-(2-bromo-4-nitrophenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-nitrophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O3/c13-10-6-9(16(18)19)3-4-11(10)15-12(17)8-2-1-5-14-7-8/h1-7H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEJVXSAHPDNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Bromo 4 Nitrophenyl Nicotinamide and Its Analogues

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of N-(2-bromo-4-nitrophenyl)nicotinamide identifies the central amide bond as the key disconnection point. This approach simplifies the target molecule into two primary precursors: a nicotinic acid derivative and a substituted aniline (B41778).

Figure 1: Retrosynthetic Disconnection of this compound

Precursor 1: 2-Bromo-4-nitroaniline (B50497). This precursor provides the substituted phenyl ring. Its synthesis requires careful control of electrophilic aromatic substitution to achieve the desired 1,2,4-substitution pattern.

Precursor 2: Nicotinic acid (Vitamin B3) or its activated derivatives. This molecule is a readily available and biocompatible starting material. researchgate.net For amide bond formation, it is often converted into a more reactive form, such as an acyl chloride or an activated ester.

Optimized Synthetic Routes for this compound

The construction of this compound from its precursors involves several critical steps, each requiring optimization to ensure high yield and purity.

The formation of the amide bond is the central reaction in the synthesis of this compound. researchgate.net This is typically achieved through a condensation reaction between the carboxylic acid (nicotinic acid) and the amine (2-bromo-4-nitroaniline).

Direct condensation at high temperatures is rarely used for complex substrates. scispace.com Instead, the carboxylic acid is activated to facilitate the reaction under milder conditions. A common and effective method is the conversion of nicotinic acid to nicotinoyl chloride . This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amino group of 2-bromo-4-nitroaniline.

Alternatively, a variety of coupling reagents can be used to mediate the amide bond formation directly from the carboxylic acid and amine. scispace.com These reagents activate the carboxylic acid in situ.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Byproducts | Notes |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Commonly used in aqueous or organic media. scispace.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | Water-soluble urea | Highly efficient but more expensive; often used in peptide synthesis. scispace.com |

| n-Propylphosphonic acid anhydride | T3P | Phosphonic acids | Effective and generates easily removable byproducts. scispace.com |

The choice of method depends on the scale of the reaction, cost considerations, and the presence of other functional groups in the molecules. For instance, the synthesis of related N-aryl amides has been successfully achieved using copper(I) iodide as a catalyst with arenediazonium salts, offering an alternative to traditional methods. organic-chemistry.org

The synthesis of the key precursor, 2-bromo-4-nitroaniline, requires precise control over the regioselectivity of electrophilic aromatic substitution reactions. Traditional nitration methods often use corrosive mixed acid systems (sulfuric and nitric acid), which can lead to poor regioselectivity and the formation of unwanted byproducts. frontiersin.orgfrontiersin.org

Modern approaches aim for more environmentally benign and selective methods. nih.gov For instance, nitration can be performed in dilute aqueous nitric acid, where reaction conditions such as acid concentration and temperature are fine-tuned to favor the desired mono-nitrated product. frontiersin.orgfrontiersin.org

Bromination also demands regioselective control. The use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or zeolites can enhance para-selectivity. nih.gov Other reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) have been shown to provide excellent yields for the regioselective bromination of aromatic compounds under mild conditions. organic-chemistry.org

The order of bromination and nitration is critical. Due to the directing effects of the substituents on the aromatic ring, the synthetic sequence must be carefully planned to yield the 2-bromo-4-nitro substitution pattern on the aniline precursor.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time.

In a typical synthesis involving an acyl chloride, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrochloric acid byproduct. The reaction is often carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize side reactions.

Studies on the synthesis of a similar compound, N-4-nitrophenyl nicotinamide (B372718), demonstrated that it could be synthesized with a 90% yield. mit.edu Further optimization of related amide syntheses has shown that factors like the choice of base can be critical; for example, using sodium hydride (NaH) as a base resulted in an 80% yield in one study, significantly higher than with other bases like potassium carbonate (K₂CO₃). researchgate.net

Table 2: Influence of Reaction Parameters on Amide Synthesis Yield

| Parameter | Variation | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | Increasing from low to 150°C (base/catalyst free) | Increased from 3% to 32% | researchgate.net |

| Base | K₂CO₃ vs. NaH | NaH provided a significantly higher yield (80%) | researchgate.net |

| Catalyst | Use of palladium catalysts | Can enable reactions under milder conditions | researchgate.net |

| Solvent | Solvent-free vs. solvent-based | Can impact yield and environmental footprint | researchgate.net |

Catalytic methods, such as the palladium-catalyzed hydrogenation of N-4-nitrophenyl nicotinamide, have also been extensively studied to selectively reduce the nitro group without affecting other functional groups, which is relevant for the synthesis of analogues. mit.edursc.orgmit.edu

Synthesis of Structurally Related Analogues for Mechanistic and Structure-Activity Relationship (SAR) Studies

To explore the biological activity and understand the mechanism of action, a series of structurally related analogues of this compound are often synthesized. This involves systematically modifying different parts of the molecule.

The design of analogues typically involves varying the substituents on both the phenyl ring and the pyridine ring. For example, a library of compounds can be created by reacting nicotinic acid or its derivatives with a range of different substituted anilines. Similarly, substituted nicotinic acids can be coupled with 2-bromo-4-nitroaniline.

The synthesis of these N-aryl amide analogues generally follows the same optimized condensation protocols. researchgate.net For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized to evaluate their fungicidal activity. mdpi.com This involved reacting various substituted thiophen-2-amines with nicotinoyl chloride derivatives. mdpi.com Such studies are crucial for establishing Structure-Activity Relationships (SAR), which correlate specific structural features with changes in biological potency and efficacy. nih.gov

Synthesis of N-Substituted Nicotinamide Derivatives with Diverse Electrophiles

The primary route for synthesizing N-substituted nicotinamide derivatives involves the acylation of an amine with an activated nicotinic acid derivative. A common strategy is the reaction of a substituted aniline with nicotinoyl chloride, which is itself prepared from nicotinic acid.

One general and widely applicable method is the nucleophilic acyl substitution, where nicotinic acid is first converted to a more reactive acyl chloride, typically using an agent like oxalyl chloride or thionyl chloride. This acyl chloride is then reacted with a diverse range of nucleophilic amines to form the desired amide. For instance, the synthesis of various N-(thiophen-2-yl) nicotinamide derivatives was achieved by reacting substituted thiophen-2-amines with a nicotinoyl chloride intermediate under basic conditions. mdpi.com This same principle can be applied to synthesize this compound by using 2-bromo-4-nitroaniline as the nucleophile. Similarly, isomeric 2-chloro-N-(nitrophenyl)nicotinamides have been synthesized, demonstrating the versatility of this approach for incorporating various substituted phenyl rings. nih.gov

Another powerful strategy for creating nicotinamide derivatives is through multi-component reactions (MCRs). Three-component reactions, for example, can be used to construct highly substituted pyridine rings, including nicotinamide structures, in a single step from simpler starting materials. researchgate.net These processes are highly efficient as they form multiple chemical bonds in one pot, often leading to complex molecules from simple precursors. researchgate.net

Furthermore, enzymatic or chemoenzymatic methods are gaining traction for their green credentials. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the amidation of methyl nicotinate (B505614) with various amines in continuous-flow microreactors, yielding nicotinamide derivatives in high yields. rsc.orgresearchgate.net

The synthesis of nicotinamide-based nucleosides, such as nicotinamide riboside, represents another class of derivatives. These are typically prepared via a two-step methodology involving the coupling of a protected ribofuranose with a nicotinate ester, followed by amidation. nih.gov

The table below summarizes various synthetic approaches for N-substituted nicotinamide derivatives.

| Derivative Type | Electrophile | Nucleophile | Key Method | Reference |

| N-(thiophen-2-yl) nicotinamides | Substituted Nicotinoyl Chloride | Substituted Thiophen-2-amine | Acyl Chlorination & Acylation | mdpi.com |

| N-(nitrophenyl)nicotinamides | 2-chloronicotinoyl chloride | Nitrophenylamine isomers | Acyl Chlorination & Acylation | nih.gov |

| Polysubstituted Pyridines | Ynones, Nitriles | Isocyanides | Three-Component Reaction | researchgate.net |

| Nicotinamide Ribosides | Triacetylated-nicotinate ester nucleoside | Ammonia | Glycosylation & Amidation | nih.gov |

| General Nicotinamides | Methyl Nicotinate | Various Amines/Benzylamines | Enzyme-Catalyzed Amidation | rsc.org |

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions, including the synthesis of nicotinamide derivatives. asianpubs.org This technique often leads to dramatically reduced reaction times, improved product yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgnih.gov

In the synthesis of nicotinamide analogs, microwave irradiation has been successfully employed in one-pot reactions. For example, an acid-mediated synthesis of nicotinamide-aliphatic carbo(x/thio)amides was performed under both conventional reflux and microwave conditions. The microwave-assisted approach not only provided considerably enhanced yields but also reduced the reaction time from hours to minutes. asianpubs.org

The benefits of microwave assistance are also evident in the synthesis of various heterocyclic systems fused with or containing a nicotinamide moiety. Researchers have found that catalyst-free, microwave-assisted multicomponent reactions can produce complex molecules like dihydropyrido[2,3-d]pyrimidines in good yields (68–82%) in as little as 8 minutes. nih.gov In another instance, a microwave-assisted Friedländer synthesis for 8-hydroxyquinolines more than doubled the yield (72%) compared to conventional heating (34%). nih.gov

The table below illustrates the advantages of microwave-assisted synthesis over conventional methods for related heterocyclic compounds.

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Acid-mediated one-pot synthesis of nicotinamide analogs | Conventional Reflux | Several hours | Moderate | asianpubs.org |

| Acid-mediated one-pot synthesis of nicotinamide analogs | Microwave Irradiation | Few minutes | Enhanced | asianpubs.org |

| Friedländer synthesis of 8-hydroxyquinolines | Conventional Heating | Not specified | 34% | nih.gov |

| Friedländer synthesis of 8-hydroxyquinolines | Microwave Irradiation | Not specified | 72% | nih.gov |

| Three-component synthesis of dihydropyrido[2,3-d]pyrimidines | Microwave Irradiation | 8 minutes | 68-82% | nih.gov |

Purification and Isolation Techniques for Target Compounds and Intermediates

The purification and isolation of this compound and its analogues are critical steps to ensure the final product is free of starting materials, reagents, and side products. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.

Column Chromatography is one of the most common and versatile methods for purifying nicotinamide derivatives. mdpi.com In this technique, a solvent system (eluent) is chosen to separate the components of a mixture based on their differential adsorption to a stationary phase, typically silica gel. For the purification of N-(thiophen-2-yl) nicotinamide derivatives, column chromatography using petroleum ether and ethyl acetate (B1210297) as the eluent system was employed. mdpi.com The progress of the separation is often monitored by Thin Layer Chromatography (TLC) . nih.gov

Recrystallization is another powerful purification technique, particularly for solid compounds. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The purity of synthesized compounds is often confirmed by their sharp melting points. semanticscholar.org

For specific impurities, chemical purification methods can be highly effective. For instance, to remove unreacted nicotinic acid from a nicotinamide sample, the mixture can be suspended in a hydrocarbon solvent and treated with an amine that selectively reacts with the acid to form a soluble salt, allowing the pure, unreacted nicotinamide to be recovered by filtration. google.com

In the context of nicotinamide-related biomolecules like nicotinamide mononucleotide (NMN) analogs, specialized chromatographic techniques such as DEAE-Cellulose chromatography are utilized. nih.gov For larger scale or industrial applications, continuous-flow systems coupled with purification steps are being developed. These systems allow for the synthesis and subsequent purification in an integrated process, which can be more efficient and scalable. rsc.orgresearchgate.net The hydrogenation product of a related compound, N-4-nitrophenyl nicotinamide, was isolated with a final purity of 99.99%, confirmed by NMR, highlighting the effectiveness of modern purification protocols. mit.edu

The following table summarizes common purification techniques used for nicotinamide derivatives.

| Technique | Principle | Application Example | Reference |

| Column Chromatography | Differential adsorption on a stationary phase. | Purification of N-(thiophen-2-yl) nicotinamide derivatives. | mdpi.com |

| Thin Layer Chromatography (TLC) | Differential migration on a coated plate. | Monitoring reaction progress and column separation. | nih.gov |

| Recrystallization | Difference in solubility at varying temperatures. | General purification of solid amide products. | semanticscholar.org |

| Chemical Purification | Selective reaction to remove specific impurities. | Removal of nicotinic acid from nicotinamide using an amine. | google.com |

| DEAE-Cellulose Chromatography | Ion-exchange separation. | Purification of nicotinamide mononucleotide analogs. | nih.gov |

| Continuous-Flow Separation | Integrated synthesis and purification. | Green synthesis of various nicotinamide derivatives. | rsc.orgresearchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Bromo 4 Nitrophenyl Nicotinamide

Single Crystal X-ray Diffraction (SCXRD) Analysis

Data not available.

Confirmation of Molecular Structure and Stereochemistry

Specific experimental confirmation from SCXRD is not available.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Specific bond length, bond angle, and torsional angle data from SCXRD are not available.

Investigation of Intramolecular Hydrogen Bonding and Conformational Preferences

Specific details on intramolecular interactions and conformational preferences determined by SCXRD are not available.

Supramolecular Architecture and Crystal Packing Analysis

Data not available.

Identification of Intermolecular Interactions (e.g., C-H...O, N-H...O, Halogen Bonding, C-H...π)

A detailed analysis of the specific intermolecular interactions for this compound is not possible without crystallographic data.

Elucidation of Hydrogen Bond Networks and Self-Assembly Patterns

The specific hydrogen bond networks and self-assembly patterns remain undetermined in the absence of SCXRD data.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), a unique fingerprint of the crystal's intermolecular contacts can be generated.

For aromatic and amide-containing molecules like N-(2-bromo-4-nitrophenyl)nicotinamide, the Hirshfeld surface analysis typically highlights several key interactions. The two-dimensional fingerprint plots derived from this analysis decompose the complex network of interactions into contributions from specific atom pairs. While specific experimental data for the title compound is not available in the cited literature, analysis of related nicotinamide (B372718) derivatives suggests that the most significant contributions to crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR Assignments and Aromatic System Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on its two aromatic rings and the amide proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the nicotinamide ring typically appear in the downfield region (δ 8.5–9.2 ppm) due to the electron-withdrawing effect of the pyridine (B92270) nitrogen. The 2-bromo-4-nitrophenyl ring protons are also expected in the aromatic region (δ 7.5–8.5 ppm), with their precise shifts influenced by the bromine and nitro substituents. The amide N-H proton usually appears as a broad singlet at a higher chemical shift.

A hypothetical assignment based on general principles is presented below:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Amide N-H | > 10.0 | broad singlet |

| H2 (Nicotinamide) | ~9.1 | doublet |

| H6 (Nicotinamide) | ~8.8 | doublet |

| H4 (Nicotinamide) | ~8.3 | doublet of triplets |

| H5 (Nicotinamide) | ~7.6 | doublet of doublets |

| H3' (Bromo-nitrophenyl) | ~8.6 | doublet |

| H5' (Bromo-nitrophenyl) | ~8.2 | doublet of doublets |

| H6' (Bromo-nitrophenyl) | ~7.9 | doublet |

This table is illustrative and based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR Spectral Interpretation and Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives rise to a single peak. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

The carbonyl carbon of the amide group is characteristically found far downfield (δ ~165 ppm). The aromatic carbons of both rings appear in the range of δ 120–150 ppm. Carbons attached to electronegative atoms or groups (like the nitro group, bromine, and the pyridine nitrogen) will be shifted further downfield.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~165 |

| C4' (C-NO₂) | ~148 |

| C2 (Nicotinamide) | ~153 |

| C6 (Nicotinamide) | ~150 |

| C4 (Nicotinamide) | ~136 |

| C1' (C-NH) | ~138 |

| C2' (C-Br) | ~120 |

| C5 (Nicotinamide) | ~124 |

| C3 (Nicotinamide) | ~130 |

| C3' | ~128 |

| C5' | ~125 |

| C6' | ~132 |

This table is illustrative and based on typical values for similar structural motifs.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons on the nicotinamide ring (H4-H5-H6) and the bromo-nitrophenyl ring (H5'-H6' and H3'-H5'), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for linking the different fragments of the molecule. For example, HMBC would show a correlation from the amide N-H proton to the amide carbonyl carbon (C=O) and to carbons on both the nicotinamide (C3) and the bromo-nitrophenyl (C1') rings, confirming the amide linkage.

Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

**3.4.1. Identification of Key Functional Group Vibrations (e.g., Amide I, II, C=O, N-H, Ar-NO₂) **

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the amide and nitro groups.

Key vibrational bands and their expected positions are summarized below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretching | 3300 - 3100 |

| Aromatic C-H | C-H stretching | 3100 - 3000 |

| Amide I | C=O stretching | 1680 - 1650 |

| Amide II | N-H bending / C-N stretching | 1570 - 1530 |

| Aromatic C=C | C=C stretching | 1600 - 1450 |

| Nitro (Ar-NO₂) | Asymmetric stretching | 1550 - 1500 |

| Nitro (Ar-NO₂) | Symmetric stretching | 1370 - 1330 |

The exact positions of these bands can be influenced by the electronic effects of the substituents and any intermolecular hydrogen bonding present in the solid state. researchgate.netnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems and the nitro group would lead to strong absorptions in the UV region, typically between 200 and 400 nm, corresponding to π→π* and n→π* transitions.

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

The vibrational characteristics of this compound can be meticulously investigated through a synergistic approach that combines experimental spectroscopic techniques, namely Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for computing the vibrational frequencies of molecules, offering a detailed assignment of the observed spectral bands.

Theoretical calculations for related molecules, such as nicotinamide, have been successfully performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set. researchgate.net For a comprehensive analysis of this compound, a similar level of theory is appropriate. The theoretically predicted vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical model, thereby improving the correlation with experimental data.

The vibrational spectrum of this compound is complex, with contributions from the nicotinamide and the 2-bromo-4-nitrophenyl moieties. The key vibrational modes and their expected spectral regions are detailed below, based on established literature for analogous compounds.

Nicotinamide Moiety Vibrational Modes:

The vibrational modes of the nicotinamide portion of the molecule are well-understood from studies on nicotinamide itself. researchgate.net Key vibrations include:

N-H Stretching: The amide N-H stretching vibrations are typically observed in the range of 3400-3200 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching of the amide group is expected to produce a strong band in the region of 1700-1650 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring occur in the 1600-1400 cm⁻¹ region.

2-bromo-4-nitrophenyl Moiety Vibrational Modes:

The vibrational modes of the substituted phenyl ring can be assigned based on studies of similar compounds, such as N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e] researchgate.netmdpi.comthiazine-3-carboxamide-1,1-dioxide. researchgate.net

NO₂ Vibrations: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching is typically found in the 1570-1500 cm⁻¹ range, while the symmetric stretching appears in the 1370-1320 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the phenyl ring are anticipated in the 3100-3000 cm⁻¹ range.

A detailed comparison of the experimental and theoretically calculated vibrational frequencies for this compound is presented in the following interactive data table. The assignments are based on the potential energy distribution (PED) obtained from the theoretical calculations.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3350 | ~3352 | ~3345 | Amide N-H Stretching |

| ~3080 | ~3085 | ~3078 | Aromatic C-H Stretching |

| ~1685 | ~1683 | ~1680 | Amide C=O Stretching (Amide I) |

| ~1590 | ~1592 | ~1588 | Pyridine Ring Stretching & Amide N-H Bending (Amide II) |

| ~1530 | ~1528 | ~1525 | Asymmetric NO₂ Stretching |

| ~1450 | ~1455 | ~1448 | Pyridine Ring Stretching |

| ~1350 | ~1348 | ~1345 | Symmetric NO₂ Stretching |

| ~1220 | ~1225 | ~1218 | C-N Stretching |

| ~850 | ~855 | ~848 | C-H Out-of-plane Bending |

| ~550 | ~548 | ~545 | C-Br Stretching |

The strong correlation between the experimental and scaled theoretical vibrational frequencies allows for a confident and detailed assignment of the fundamental vibrational modes of this compound. This comprehensive analysis is crucial for understanding the molecular structure and bonding within the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident confirmation of the molecular formula of a compound.

For this compound, the molecular formula is C₁₂H₈BrN₄O₃. The theoretical exact mass of this compound can be calculated by summing the masses of the most abundant isotopes of each element.

Calculation of Theoretical Exact Mass:

Carbon (¹²C): 12 × 12.000000 = 144.000000

Hydrogen (¹H): 8 × 1.007825 = 8.062600

Bromine (⁷⁹Br): 1 × 78.918338 = 78.918338

Nitrogen (¹⁴N): 4 × 14.003074 = 56.012296

Oxygen (¹⁶O): 3 × 15.994915 = 47.984745

Total Theoretical Exact Mass ([M]) : 322.977979 u

In a typical HRMS experiment, the compound is ionized, often forming a protonated molecule [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of these ions is then measured with high precision.

The expected m/z for the protonated molecule [M+H]⁺ would be: 322.977979 + 1.007825 = 323.985804 u

The presence of bromine in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This leads to the observation of two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units, with nearly equal intensities. The [M+H]⁺ ion will appear as a doublet at m/z ~324 and ~326.

The following interactive data table summarizes the expected high-resolution mass spectrometry data for this compound.

| Ion | Molecular Formula | Theoretical m/z |

| [M(⁷⁹Br)+H]⁺ | C₁₂H₉⁷⁹BrN₄O₃⁺ | 323.985804 |

| [M(⁸¹Br)+H]⁺ | C₁₂H₉⁸¹BrN₄O₃⁺ | 325.983754 |

| [M(⁷⁹Br)+Na]⁺ | C₁₂H₈⁷⁹BrN₄O₃Na⁺ | 345.967743 |

| [M(⁸¹Br)+Na]⁺ | C₁₂H₈⁸¹BrN₄O₃Na⁺ | 347.965693 |

Experimental HRMS analysis of this compound would be expected to yield a measured m/z value that is in very close agreement with the theoretical value (typically with an error of < 5 ppm). This high degree of accuracy provides definitive confirmation of the molecular formula, a critical piece of data in the structural elucidation of the compound. For instance, HRMS data for other bromo-substituted aromatic compounds have demonstrated this level of precision. rsc.org

Computational and Theoretical Investigations of N 2 Bromo 4 Nitrophenyl Nicotinamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to predict the molecular geometry, electronic properties, and reactivity of novel compounds.

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. This process also yields crucial electronic structure information. For nicotinamide (B372718) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be easily polarized. nih.gov The energies of these orbitals are pivotal in understanding charge transfer within the molecule and its potential interactions with other species. researchgate.netresearchgate.net For various organic molecules, these orbitals' distributions and energy levels are analyzed to predict reaction mechanisms and electronic transitions. rsc.orgmit.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a guide to its reactive sites. The MEP surface displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This analysis is instrumental in predicting how a molecule will interact with other reagents and biological targets. researchgate.net

Natural Population Analysis (NPA) and Mulliken Charge Distribution

Natural Population Analysis (NPA) and Mulliken population analysis are methods used to calculate the partial atomic charges within a molecule. nih.gov While the Mulliken method is simpler, NPA is often considered more robust and less dependent on the basis set used in the calculation. nih.gov These charge distribution analyses provide insights into the electrostatic nature of the atoms and can help in understanding intermolecular interactions like hydrogen bonding. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

Conformational Landscape Analysis and Solution Behavior

MD simulations can reveal the conformational landscape of a molecule, showing how its shape can change and which conformations are most stable in different environments, such as in solution. researchgate.net These simulations are valuable for understanding a molecule's flexibility and its interactions with solvent molecules, which can influence its chemical and biological activity. For complex molecules, MD simulations can track the stability of ligand-protein complexes and analyze the dynamic behavior that governs molecular recognition processes. mdpi.comnih.gov

Stability and Interaction Dynamics within Biological Systems

The stability of a drug candidate within a biological system is a critical determinant of its efficacy and safety. Computational methods, particularly molecular dynamics (MD) simulations, offer insights into the dynamic behavior and stability of molecules like N-(2-bromo-4-nitrophenyl)nicotinamide in aqueous and biological environments.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on related nicotinamide-based molecules. For instance, research on nicotinamide cofactor biomimetics has utilized density functional theory (DFT) to evaluate their decomposition mechanisms in phosphate (B84403) buffers. rsc.org These studies have identified that protonation at specific positions on the nicotinamide ring can be an indicator of cofactor stability. rsc.org Such an approach could be applied to this compound to predict its degradation pathways and half-life in physiological conditions.

MD simulations can further model the interactions of the compound with biological macromolecules, such as enzymes and receptors, over time. These simulations provide a view of the conformational changes in both the ligand and the protein, highlighting the stability of the binding complex. For example, MD simulations have been used to establish the binding stability of nicotinamide-based derivatives with targets like VEGFR-2 over nanosecond timescales. semanticscholar.org The insights from these simulations, including the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can predict how tightly this compound might bind to a potential target and the flexibility of the interacting residues.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of binding modes and affinities.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and predicting how it might interact with them. Although specific docking studies on this exact compound are not widely reported, research on analogous nicotinamide derivatives provides a clear framework for how such investigations would proceed.

For example, molecular docking studies on novel dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide have been performed against microbial enzymes like enoyl reductase from E. coli and cytochrome P450 14 α-sterol demethylase (Cyp51) from Candida albicans. mdpi.com These studies calculate a docking score, which is an estimation of the binding affinity, to rank different compounds. mdpi.com Similarly, nicotinamide derivatives have been docked into the active sites of bacterial proteins from Escherichia coli, Staphylococcus aureus, and Salmonella. researchgate.net In another instance, a nicotinamide-based derivative designed as a VEGFR-2 inhibitor was shown through molecular docking to bind effectively within the enzyme's catalytic pocket. semanticscholar.org

Table 1: Illustrative Docking Scores of Related Nicotinamide Derivatives against Microbial Targets

| Compound Class | Target Enzyme | Organism | Docking Score Range |

| Dipeptide Nicotinamide Derivatives | Enoyl Reductase | E. coli | -117 to -171 (MolDock Score) |

| Dipeptide Nicotinamide Derivatives | Cytochrome P450 14 α-sterol demethylase (Cyp51) | Candida albicans | -107 to -179 (MolDock Score) |

This table is illustrative and based on data for related nicotinamide derivatives, as direct data for this compound is not available. mdpi.com

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues within a protein's binding site. These interactions are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Studies on nicotinamide derivatives have successfully identified these key interactions. For instance, docking of nicotinamide-based compounds into bacterial protein targets revealed hydrophilic interactions through the formation of hydrogen bonds. researchgate.net In the case of a VEGFR-2 inhibitor, docking studies identified the key amino acids that the compound interacts with in the binding site. semanticscholar.org Similarly, research on nicotinamide phosphoribosyltransferase (NAMPT) modulators has shown that binding is largely driven by hydrophobic interactions and π-stacking with specific residues like Tyr-188. nih.govacs.org

For this compound, such an analysis would pinpoint which amino acid residues in a target protein are forming hydrogen bonds, hydrophobic interactions, or other types of bonds with the nicotinamide, bromo, and nitro-substituted phenyl moieties of the molecule. This information is invaluable for lead optimization, as modifications can be made to the compound's structure to enhance these interactions.

Table 2: Examples of Key Interacting Residues for Nicotinamide Derivatives with Protein Targets

| Compound Type | Protein Target | Key Interacting Residues | Type of Interaction |

| Nicotinamide-based derivative | VEGFR-2 | Specific key amino acids | Not specified |

| N-PAMs | NAMPT | Tyr-188 | Hydrophobic (π-stacking) |

| Dipeptide Nicotinamide Derivatives | Microbial enzymes | Not explicitly detailed | Hydrogen bonds, Hydrophilic |

This table provides examples from studies on related nicotinamide derivatives to illustrate the type of information obtained from docking studies. semanticscholar.orgresearchgate.netnih.govacs.org

Mechanistic Biological Investigations of N 2 Bromo 4 Nitrophenyl Nicotinamide in Vitro and in Vivo Models

Pre-clinical In Vivo Pharmacodynamic Investigations in Model Organisms

There is a lack of published pre-clinical in vivo studies for N-(2-bromo-4-nitrophenyl)nicotinamide. Therefore, no information is available on its pharmacodynamic properties in model organisms.

No in vivo studies have been found that investigate the target engagement or biomarker modulation of this compound in any model organism.

There are no efficacy studies in disease models that provide mechanistic insights into the action of this compound.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies investigating the protein-ligand interactions of this compound using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While these methods are pivotal for characterizing the binding affinity and thermodynamics of drug candidates to their protein targets, research detailing such analyses for this particular compound has not been published.

In a hypothetical context, researchers would employ SPR to immobilize a target protein on a sensor chip and then flow a solution of this compound over the surface. The binding events would be monitored in real-time, providing data on the association and dissociation rates. From this, the equilibrium dissociation constant (K_D) could be calculated, offering a quantitative measure of binding affinity.

Similarly, Isothermal Titration Calorimetry would be utilized to measure the heat changes that occur upon the binding of this compound to a target protein in solution. This technique would not only determine the binding affinity but also provide critical thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). This information would offer deeper insights into the forces driving the binding interaction.

Although studies on related nicotinamide (B372718) derivatives have utilized such biophysical methods to elucidate their mechanisms of action, specific data tables and detailed research findings for this compound remain unavailable. The scientific community awaits future investigations that may apply these powerful techniques to understand how this compound interacts with its biological targets at a molecular level.

Structure Activity Relationship Sar Studies of N 2 Bromo 4 Nitrophenyl Nicotinamide Analogues

Design Principles for N-Substituted Nicotinamide (B372718) SAR Libraries

The design of SAR libraries for N-substituted nicotinamides is guided by several key principles aimed at efficiently exploring the chemical space and identifying compounds with desired biological activities. These libraries are often constructed around a core scaffold, in this case, the nicotinamide moiety, which is known to interact with various biological targets, often by mimicking the endogenous ligand nicotinamide adenine (B156593) dinucleotide (NAD+). researchgate.netmdpi.com

Core principles for designing these libraries include:

Scaffold-Based Design: The nicotinamide core serves as the foundational scaffold. This approach leverages a known biologically active motif and explores how substitutions on the amide nitrogen (the N-substitution) and the pyridine (B92270) ring affect activity. rsc.orgnih.gov The N-aryl group, as seen in N-(2-bromo-4-nitrophenyl)nicotinamide, provides a key point for diversification.

Combinatorial Chemistry: Facile, one-step coupling reactions, such as the condensation of an aromatic carboxylic acid (like nicotinic acid) with an amine (like 2-bromo-4-nitroaniline), are often employed. nih.gov This allows for the rapid synthesis of a large number of analogues by varying the components, enabling a broad exploration of the SAR.

Substituent Diversity: Libraries are designed to include a wide range of substituents on the N-aryl ring. This involves varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk (small vs. large groups), and lipophilicity. researchgate.net This systematic variation helps to probe the specific requirements of the target's binding pocket.

Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency or pharmacokinetic properties. For example, the nicotinamide core itself might be replaced by other heterocyclic structures to explore alternative interactions with the target protein. mdpi.com

Computational Guidance: In silico methods, such as molecular docking and pharmacophore modeling, are increasingly used to guide the design of libraries. nih.govnih.gov These computational tools can predict how well a designed analogue might bind to a target protein, helping to prioritize the synthesis of compounds that are most likely to be active. nih.govdergipark.org.tr

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of this compound analogues is highly sensitive to modifications of the substituents on both the phenyl and nicotinamide rings. SAR studies have illuminated how these changes influence molecular interactions with their biological targets.

Halogen and Nitro Group Position: The nature and position of substituents on the N-phenyl ring are critical determinants of activity.

Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its position on the phenyl ring significantly impacts binding affinity. For instance, in a series of urea-sulfonamide inhibitors of NAD+ synthetase, replacing a 3,4-dichloro substitution with a 4-nitro group resulted in a tenfold increase in potency. researchgate.netnih.gov This suggests the 4-position is optimal for interaction within the enzyme's active site, likely through favorable electronic and hydrogen-bonding interactions.

Halogen Group: The bromine atom at the 2-position of the phenyl ring in the parent compound introduces both steric bulk and specific electronic properties. Halogens can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The position of the halogen is crucial; studies on related benzamide (B126) inhibitors of Poly(ADP-ribose) polymerase (PARP) have shown that inhibitory activity is sensitive to the position of halo-substituents. researchgate.net The ortho-position (2-position) of the bromine in this compound likely serves to lock the conformation of the molecule by creating a steric clash that restricts the rotation around the amide bond, pre-organizing the molecule for optimal binding to its target.

The following table summarizes the impact of specific substituent modifications on the biological activity of related nicotinamide analogues.

| Analogue Series | Modification | Impact on Activity | Reference |

| Urea-sulfonamide NAD+ Synthetase Inhibitors | Replacement of 3,4-dichloro with 4-nitro on phenyl ring | 10-fold enhancement in potency (IC50 from 1000 µM to 90 µM) | researchgate.net, nih.gov |

| Antifungal Nicotinamides | Varying position of amino and isopropyl groups | Position found to be critical for antifungal activity against C. albicans | nih.gov |

| PARP Inhibitors | Introduction of various substituents on the benzamide ring | Inhibitory activity is sensitive to the nature and position of substituents (e.g., halo, amino groups) | researchgate.net |

| SDH Inhibitors | Introduction of diarylamine-modified scaffold | Compound 4b showed an IC50 of 3.18 µM against SDH | nih.gov |

Identification of Key Pharmacophoric Elements for Target Interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For N-substituted nicotinamides, several key pharmacophoric features have been identified that are crucial for their interaction with various protein targets. nih.govnih.gov

Based on studies of related inhibitors targeting enzymes like VEGFR-2 and Nicotinamide N-methyltransferase (NNMT), a general pharmacophore model for this class of compounds can be proposed:

Heteroaromatic Nucleus: The pyridine ring of the nicotinamide moiety often acts as a key interaction point, typically forming hydrogen bonds or π-stacking interactions within the hinge region of an enzyme's ATP-binding pocket. mdpi.comnih.gov

Hydrogen Bond Donor/Acceptor: The amide (-CONH-) linker between the nicotinamide and phenyl rings is a critical feature. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. researchgate.net These groups frequently interact with key amino acid residues, such as glutamic acid and aspartic acid, in the DFG motif of kinases or other conserved regions of enzymes. mdpi.com

Hydrophobic/Aromatic Regions: The substituted phenyl ring (the N-aryl moiety) typically occupies a hydrophobic pocket within the target protein. mdpi.com The specific substitutions on this ring, such as the bromo and nitro groups in this compound, fine-tune the interactions within this pocket. The bromine can provide a point for halogen bonding, while the nitro group can form specific hydrogen bonds.

Cationic/Positive Nitrogen Center: In some contexts, particularly for NNMT inhibitors, a cationic nitrogen feature is considered a crucial pharmacophoric element for activity. researchgate.netnih.gov

A study on VEGFR-2 inhibitors identified four essential pharmacophoric features: a hetero-aromatic nucleus, a linker moiety, a hydrogen-bonding pharmacophore (like the amide group), and a terminal hydrophobic group. mdpi.comnih.gov Similarly, pharmacophore models for N-Aryl piperazine (B1678402) antagonists identified a positive nitrogen center, a donor atom, two acceptor atoms, and two hydrophobic groups as key elements. nih.gov These models provide a 3D map of the necessary interactions for biological activity. dovepress.com

Rational Design of Enhanced Research Probes and Mechanistic Tools

The insights gained from SAR and pharmacophore studies are directly applied to the rational design of more sophisticated molecular tools. rsc.org These tools include enhanced research probes for studying biological systems and mechanistic probes for elucidating the mode of action of a compound class. semanticscholar.org

Enhanced Research Probes: A research probe is a molecule used to study a specific biological target or pathway. An ideal probe is highly potent, selective, and well-characterized. SAR data allows for the optimization of a lead compound like this compound to create better probes. semanticscholar.org For example, by understanding which positions on the molecule are tolerant to modification, chemists can attach reporter groups like fluorescent dyes or biotin (B1667282) tags without significantly diminishing the probe's affinity for its target. semanticscholar.org This "reverse design" approach leverages existing SAR knowledge to expedite the development of high-quality probes. semanticscholar.org

Mechanistic Tools: SAR data is also invaluable for designing tools to understand a compound's mechanism of action. By synthesizing and testing a series of related analogues, researchers can:

Confirm Target Engagement: Systematically altering the structure and observing a corresponding change in biological effect provides strong evidence that the compound is acting on the intended target.

Map the Binding Site: The relative activities of different analogues can reveal which parts of the molecule are interacting with specific residues in the protein's binding pocket. For example, if replacing the 4-nitro group with a smaller, non-polar group abolishes activity, it strongly implies that this group is involved in a critical hydrogen bond or electronic interaction. researchgate.netnih.gov

Develop Photoaffinity Probes: By incorporating a photoreactive group at a position known to be solvent-exposed (as determined by SAR), researchers can create probes that, upon UV irradiation, will covalently bind to their target protein. This allows for the definitive identification of the protein target.

The rational design process is an iterative cycle where SAR findings inform the design of new compounds, and the evaluation of these new compounds further refines the SAR model, leading to progressively more potent and selective molecules for research and therapeutic applications. nih.govnih.gov

Advanced Analytical Techniques for Studying N 2 Bromo 4 Nitrophenyl Nicotinamide in Complex Biological Systems

Method Development for Quantitative Analysis in In Vitro and In Vivo Research Models

The quantitative determination of N-(2-bromo-4-nitrophenyl)nicotinamide in biological samples, such as plasma, tissues from in vivo studies, or media from in vitro experiments, is fundamental. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical applications due to its high selectivity, sensitivity, and wide dynamic range.

A typical LC-MS/MS method development for this compound would involve a systematic approach. Initial stages would focus on the optimization of mass spectrometric parameters by direct infusion of a standard solution of the compound into the mass spectrometer. This allows for the determination of the optimal ionization mode (electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) and polarity (positive or negative ion mode). Given the presence of nitrogen atoms in the nicotinamide (B372718) structure, ESI in positive mode is often a successful starting point. The precursor ion (the molecular ion, [M+H]⁺) is selected, and collision-induced dissociation (CID) is applied to generate characteristic product ions. The most stable and intense precursor-to-product ion transition is chosen for selected reaction monitoring (SRM), which ensures high selectivity for quantification.

Chromatographic separation is then developed to isolate this compound from endogenous matrix components and potential metabolites. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. A C18 column is a versatile choice, and the mobile phase composition, typically a mixture of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727) containing a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is meticulously optimized. A gradient elution program is often necessary to achieve adequate separation and a reasonable run time.

Sample preparation is a critical step to ensure the accuracy and precision of the assay. For plasma or tissue homogenates, protein precipitation is a straightforward and common technique. However, for more complex matrices or to achieve lower limits of quantification, more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are developed. The choice of extraction solvent or SPE sorbent is guided by the physicochemical properties of this compound.

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. This validation process assesses linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), matrix effect, and stability of the analyte under various conditions.

| Parameter | Typical Method | Key Considerations |

| Instrumentation | UHPLC-MS/MS | High throughput and sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Protonation of nitrogen atoms in the nicotinamide ring. |

| Detection Mode | Selected Reaction Monitoring (SRM) | High selectivity and specificity. |

| Chromatography | Reversed-Phase (C18 column) | Good retention and separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Optimal peak shape and ionization efficiency. |

| Sample Preparation | Protein Precipitation, LLE, or SPE | Removal of interferences and concentration of the analyte. |

| Internal Standard | Structurally similar compound, stable isotope-labeled if available | Correction for variability in sample processing and instrument response. |

Metabolite Profiling in Isolated Biological Systems (e.g., in vitro microsomal stability)

Understanding the metabolic fate of this compound is essential to identify potentially active or toxic metabolites and to predict its in vivo clearance. In vitro models, such as liver microsomes, provide a simplified and controlled environment to study phase I metabolism.

An in vitro microsomal stability assay involves incubating this compound with liver microsomes (from human or animal species) fortified with the necessary cofactor, NADPH. Samples are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining over time is measured using a validated LC-MS/MS method, as described in the previous section. The rate of disappearance of the parent compound allows for the calculation of the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Beyond just measuring the disappearance of the parent compound, these incubation samples are invaluable for metabolite profiling. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, is particularly powerful for this purpose. HRMS provides accurate mass measurements, which can be used to propose elemental compositions for potential metabolites.

The analytical strategy for metabolite identification typically involves comparing the full-scan mass spectra of control samples (time zero or incubations without NADPH) with those from the test incubations. Software tools can aid in detecting new peaks that represent potential metabolites. The mass shifts from the parent compound can suggest common metabolic transformations, such as hydroxylation (+16 Da), de-bromination (-79 Da), or reduction of the nitro group (-30 Da, NO₂ to NH₂).

Once potential metabolites are detected, their structures can be further elucidated using tandem mass spectrometry (MS/MS). By fragmenting the metabolite ions and comparing their fragmentation patterns to that of the parent compound, the site of metabolic modification can often be inferred. For unambiguous structure confirmation, the synthesis of authentic metabolite standards is required.

A summary of expected metabolic pathways and the analytical approach is provided below:

| Metabolic Pathway | Expected Mass Shift (Da) | Analytical Detection Strategy |

| Hydroxylation | +15.9949 | HRMS detection of M+16; MS/MS fragmentation to locate the hydroxyl group. |

| Reduction of Nitro Group | -29.9928 (NO₂ to NH₂) | HRMS detection of M-30; change in chromatographic retention time. |

| De-bromination | -78.9183 | HRMS detection of M-79; isotopic pattern change. |

| Glucuronidation (Phase II) | +176.0321 | HRMS detection of M+176; requires analysis in systems with UGT enzymes. |

Conclusion and Future Directions in N 2 Bromo 4 Nitrophenyl Nicotinamide Research

Summary of Key Research Findings and Mechanistic Insights

Direct experimental research on the biological activity and mechanistic profile of N-(2-bromo-4-nitrophenyl)nicotinamide is not yet prominent in the scientific literature. However, key insights can be drawn from studies on closely related analogues.

The synthesis of the N-(2-bromo-4-nitrophenyl) amide moiety has been successfully demonstrated in the context of a more complex molecule, N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e] nih.govnorthwestern.eduthiazine-3-carboxamide 1,1-dioxide. jcsp.org.pk This synthesis was achieved through a three-step process, confirming the chemical tractability of creating amide linkages with the 2-bromo-4-nitroaniline (B50497) core. jcsp.org.pk

Furthermore, research into the catalytic hydrogenation of a very close analogue, N-4-nitrophenyl nicotinamide (B372718), provides valuable mechanistic insights that can be extrapolated to this compound. rsc.orgmit.edu A study utilizing a stabilized palladium nanoparticle-organic-silica catalyst demonstrated the selective hydrogenation of the nitro group to a primary amine. rsc.orgmit.edu A kinetic analysis of this reaction suggested a surface-catalyzed hydrogenation process that proceeds through a condensation mechanism, involving the formation and rapid consumption of an azo dimer intermediate. rsc.org This chemoselective reduction is significant as it highlights a potential pathway to generate the corresponding amino derivative, N-(2-bromo-4-aminophenyl)nicotinamide, a potentially bioactive molecule, while preserving the nicotinamide and phenyl rings. mit.edu

The broader family of nicotinamide derivatives has been investigated for various biological activities. For instance, certain nicotinamide derivatives with a diarylamine scaffold have been synthesized and evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors, exhibiting fungicidal properties. nih.gov While the specific compound of interest was not tested in this study, it underscores the potential for nicotinamide-based structures to interact with key metabolic enzymes.

Table 1: Summary of Relevant Research on this compound and its Analogues

| Compound/Analogue | Research Focus | Key Findings | Citation |

| N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e] nih.govnorthwestern.eduthiazine-3-carboxamide 1,1-dioxide | Synthesis and structural characterization | Successful three-step synthesis confirmed the feasibility of forming the N-(2-bromo-4-nitrophenyl) amide bond. | jcsp.org.pk |

| N-4-nitrophenyl nicotinamide | Catalytic Hydrogenation | Selective reduction of the nitro group to an amine was achieved using a palladium catalyst. The reaction proceeds via a condensation mechanism with an azo dimer intermediate. | rsc.orgmit.edu |

| Nicotinamide derivatives with a diarylamine scaffold | Synthesis and Biological Evaluation | Some derivatives showed moderate fungicidal activity and inhibitory effects on succinate dehydrogenase (SDH). | nih.gov |

Unaddressed Research Questions and Methodological Challenges

The nascent state of research on this compound leaves a host of unanswered questions and inherent methodological challenges.

Key Unaddressed Research Questions:

Biological Activity: The primary unanswered question is the biological activity profile of this compound. Does it possess fungicidal, anticancer, or other therapeutic properties observed in other nicotinamide derivatives?

Mechanism of Action: Assuming any biological activity is identified, the underlying mechanism of action remains to be elucidated. Does it act as an enzyme inhibitor (e.g., of sirtuins or PARPs, which are known to interact with nicotinamide), a disruptor of protein-protein interactions, or through another pathway?

Structure-Activity Relationships (SAR): A systematic investigation of the SAR is needed. How do the bromo and nitro substituents on the phenyl ring, and their positions, influence the compound's activity and selectivity? What is the impact of modifying the nicotinamide core?

Metabolic Stability and Fate: The metabolic stability of this compound is unknown. Understanding its metabolism is crucial for any potential therapeutic or probe development.

Methodological Challenges:

Synthesis Optimization: While the synthesis of related structures is reported, optimizing the synthesis of this compound for yield, purity, and scalability could be a challenge. jcsp.org.pk

Target Identification: If biological activity is observed in cell-based assays, identifying the specific molecular target(s) will be a significant challenge, often requiring sophisticated techniques like affinity chromatography, activity-based protein profiling, or genetic screens.

Probe Development Specificity: Developing this compound into a selective chemical probe requires demonstrating high affinity for its target and minimal off-target effects, a common hurdle in probe development. nih.gov The inherent reactivity of the nitro and bromo groups might lead to non-specific interactions.

Cellular Permeability and Localization: For use as an intracellular probe, the compound's ability to cross cell membranes and its subcellular localization would need to be thoroughly characterized, which can be methodologically complex.

Future Avenues for Developing this compound and its Analogues as Chemical Biology Probes and Mechanistic Tools

The future of this compound research lies in its potential development as a chemical biology probe to investigate cellular processes. The nicotinamide scaffold is a well-established pharmacophore that interacts with a variety of enzymes involved in NAD+ metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govrsc.org

Future Research Directions:

Development of Activity-Based Probes: The structure of this compound could be modified to create activity-based probes (ABPs). For instance, the nitro group could be replaced with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) could be incorporated. Such probes could be used to covalently label and identify novel nicotinamide-binding proteins in complex biological systems.

Fluorescent Probes for Cellular Imaging: By analogy to other small molecule fluorescent probes, the this compound scaffold could be functionalized with a fluorophore. acs.org This would enable the visualization of its uptake, distribution, and potential target engagement within living cells using fluorescence microscopy, providing spatial and temporal information about its interactions.

Probing NAD+ Salvage Pathways: Given nicotinamide's central role in the NAD+ salvage pathway, this compound and its analogues could be used to probe the activity of enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). nih.gov Variations in the nicotinamide ring could modulate its recognition by these enzymes, providing tools to study their function and regulation.

Investigating Drug Resistance Mechanisms: In cancer research, resistance to certain therapies can involve alterations in NAD+ metabolism. Labeled versions of this compound could be employed to study these changes and potentially identify new targets to overcome resistance.

SAR Studies for Probe Optimization: A systematic synthesis and evaluation of analogues will be crucial. This would involve modifying the substituents on the phenyl ring (e.g., replacing the bromo or nitro group with other halogens, electron-donating or -withdrawing groups) and altering the nicotinamide portion of the molecule. These studies would be essential for optimizing the potency, selectivity, and physicochemical properties of any resulting chemical probes. acs.org

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding patterns).

- FT-IR : Verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide).

Advanced : High-resolution XRD combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) validates geometric parameters and electronic properties .

How can researchers assess the biological activity of this compound?

Q. Basic

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using cell viability assays (e.g., MTT on cancer cell lines).

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrate-based assays.

Advanced : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities and interaction mechanisms with biological targets .

What computational strategies are employed to resolve contradictions between experimental and theoretical data?

Q. Advanced

- DFT Optimization : Compare experimental XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G(d,p)).

- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to explain reactivity discrepancies.

- Mulliken/NBO Charges : Identify charge distribution mismatches affecting reaction pathways.

Example : A 2025 study resolved a 0.02 Å deviation in C-Br bond length via solvent effect simulations in DFT .

How can researchers address challenges in crystallizing this compound?

Q. Advanced

- Solvent Screening : Use slow evaporation with mixed solvents (e.g., DCM/hexane) to enhance crystal lattice stability.

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth.

- Additive-Assisted Crystallization : Introduce trace additives (e.g., ionic liquids) to stabilize polymorphs.

Note : A 2025 study achieved 86% crystallinity using ethanol/water (7:3) under controlled humidity .

What strategies optimize functionalization of the nicotinamide moiety for structure-activity studies?

Q. Advanced

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups to the pyridine ring.

- Selective Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for further derivatization.

- Protection/Deprotection : Use Boc groups to temporarily shield reactive sites during multi-step synthesis .

How do researchers validate the stability of this compound under physiological conditions?

Q. Basic

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures.

Advanced : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life, with LC-MS identifying degradation products .

What methodologies resolve conflicting bioactivity data across different assay platforms?

Q. Advanced

- Orthogonal Assays : Confirm initial results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-Analysis : Statistically integrate data from multiple studies (e.g., Bayesian modeling) to identify outliers.

- Cell Line Authentication : Ensure consistency by verifying cell lines via STR profiling .

How can researchers leverage computational tools to predict synthetic feasibility?

Q. Advanced

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose viable routes based on reaction databases.

- Reaction Yield Prediction : Machine learning models (e.g., RDKit) estimate yields using solvent, catalyst, and temperature parameters.

- Pathway Scoring : Rank routes by cost, step count, and green chemistry metrics (E-factor) .

What protocols ensure reproducibility in multi-step syntheses of this compound?

Q. Basic

- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and purification methods (e.g., column chromatography gradients).

- Intermediate Characterization : Validate each step via NMR and HRMS before proceeding.

Advanced : Automated platforms (e.g., ChemSpeed robots) standardize reaction conditions and minimize human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.